4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one
Description
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-(4-bromo-3-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-6-9(2-3-10(8)12)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
QXWAYSNQDOXMKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one typically involves the bromination of 3-methylphenol followed by a series of reactions to introduce the morpholinone ring. One common method involves the reaction of 4-bromo-3-methylphenol with morpholine in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the brominated phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticoagulant Development
One of the primary applications of 4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one is as a precursor in the synthesis of anticoagulant agents. It has been identified as a central precursor in the synthesis of 5-Chloro-N-{(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide, which acts as an inhibitor of blood coagulation factor Xa. This compound is useful for the prophylaxis and treatment of thromboembolic disorders, marking its significance in cardiovascular medicine .
Kinase Inhibition
The compound also shows promise as a selective inhibitor of the MEK (Mitogen-Activated Protein Kinase) pathway. MEK inhibitors are crucial in cancer therapy as they can reverse the transformed phenotype of cancer cells by inhibiting their proliferation and anchorage-independent growth. The presence of bromine in the structure enhances its potency and specificity towards MEK, making it a candidate for treating various proliferative diseases such as cancer and psoriasis .
Synthetic Chemistry Applications
Sonogashira Coupling Reactions
this compound has been utilized in Sonogashira coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction allows for the introduction of alkyne functionalities into complex molecular structures, facilitating the development of diverse chemical entities with potential biological activity .
Green Chemistry Initiatives
In line with sustainable practices, this compound is being explored within green chemistry frameworks for the synthesis of pharmaceutical compounds. Its ability to participate in reactions under mild conditions aligns with the principles of reducing environmental impact while maintaining high efficiency in chemical processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The brominated phenyl group and the morpholinone ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
*Calculated based on molecular formula C₁₁H₁₂BrNO₃.
Key Observations :
- Bromine vs. Amino/Nitro Groups: Bromine’s electron-withdrawing nature enhances electrophilic substitution resistance compared to electron-donating amino groups . Nitro groups, being stronger electron-withdrawing substituents, require reduction (e.g., SnCl₂) to yield bioactive aminophenyl derivatives .
- Methyl vs. Methoxy : The methyl group in the target compound provides steric hindrance without significant electronic effects, whereas methoxy groups in analogs (e.g., 4-(3-Bromo-4-methoxy-phenyl)-morpholin-3-one) increase solubility via polar interactions .
Physicochemical Properties
- 4-(4-Aminophenyl)morpholin-3-one: Boiling point 502.3°C, density 1.268 g/cm³, vapor pressure 3.23E-10 mmHg at 25°C .
- This compound : Expected higher molecular weight (286.12 vs. 270.10 for bromophenyl analog) and lower solubility due to bromine’s hydrophobicity .
Challenges and Limitations
Biological Activity
4-(4-Bromo-3-methyl-phenyl)-morpholin-3-one is a morpholine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of morpholine derivatives, including this compound, typically involves the reaction of substituted phenylamines with morpholine. The introduction of bromine and methyl groups on the phenyl ring can enhance the biological activity of these compounds. Various synthetic methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with bromine substituents have shown enhanced cytotoxic effects against various cancer cell lines, including murine leukemia (P388) and human colon cancer (HCT 116) cells. The mechanisms of action are often linked to the inhibition of specific kinases involved in cell proliferation pathways, particularly the MAPK/ERK signaling pathway .
Kinase Inhibition
The compound has been identified as a selective inhibitor of MEK (mitogen-activated protein/extracellular signal-regulated kinase), which plays a crucial role in the Ras signaling pathway associated with cancer cell proliferation. By inhibiting MEK, this compound can prevent the activation of downstream kinases such as MAPK, thereby disrupting the signaling cascade that leads to tumor growth .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | MEK | 0.5 | HCT116 |
| Similar Brominated Compounds | CDK1/CDK5 | 0.3 | LMM3 |
| Meridianin E | GSK3β | 0.2 | HepG2 |
Antiviral and Antifungal Activity
In addition to its antitumor properties, some studies suggest that similar morpholine derivatives exhibit antiviral activity against viruses such as Herpes simplex and Polio Type I. Furthermore, they have shown antifungal properties against yeast strains like Saccharomyces cerevisiae, indicating a broad spectrum of biological activity .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various morpholine derivatives on different cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in HCT 116 cells.
- Mechanistic Studies : Another research focused on elucidating the mechanism by which this compound inhibits MEK activity. The findings revealed that it competes with ATP for binding at the kinase's active site, effectively blocking downstream signaling pathways critical for cancer cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
